Cyclopropyl 2,3-dichlorophenyl ketone

Description

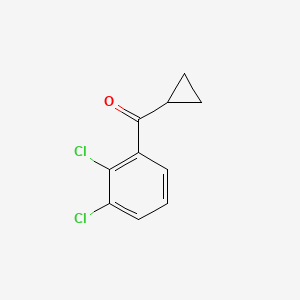

Cyclopropyl 2,3-dichlorophenyl ketone (CAS: 1314671-09-4) is a halogenated aromatic ketone characterized by a cyclopropane ring directly attached to a ketone group, which is further substituted with 2,3-dichlorophenyl moieties. This compound has been classified as a discontinued product, with a reported purity of 98% in commercial catalogs . Its structural uniqueness lies in the combination of a strained cyclopropane ring and electron-withdrawing chlorine substituents on the phenyl ring, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

cyclopropyl-(2,3-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZCLSUZVKZDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642506 | |

| Record name | Cyclopropyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-26-6 | |

| Record name | Methanone, cyclopropyl(2,3-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,3-dichlorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 2,3-dichlorobenzoyl chloride. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction proceeds as follows:

Cyclopropylmagnesium bromide+2,3-dichlorobenzoyl chloride→Cyclopropyl 2,3-dichlorophenyl ketone+MgBrCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2,3-dichlorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Catalytic Reactions

Cyclopropyl 2,3-dichlorophenyl ketone has been utilized as a substrate in catalytic formal [3 + 2] cycloadditions. These reactions involve the formation of cyclopentane derivatives through the coupling of cyclopropyl ketones with alkenes and alkynes. Recent studies have demonstrated that using samarium diiodide (SmI₂) as a catalyst significantly enhances the reactivity of cyclopropyl ketones, allowing for efficient formation of complex products .

Key Findings:

- Catalyst Efficiency: The presence of substoichiometric amounts of Sm metal alongside SmI₂ prevents catalyst deactivation and promotes higher yields of desired products .

- Versatile Substrates: Both simple and complex alkyl cyclopropyl ketones can be effectively utilized, leading to diverse product outcomes .

Medicinal Chemistry

Cyclopropyl ketones are increasingly recognized for their role as pharmacophores in drug design. The structural characteristics of this compound lend themselves to modifications that can enhance biological activity. For instance, derivatives of this compound have been linked to various therapeutic agents, including anticancer and anticoagulant drugs .

Applications in Drug Development:

- Bioactive Molecules: Cyclopropyl ketones are found in several bioactive compounds such as larotaxel (anticancer) and prasugrel (anticoagulant), highlighting their importance in pharmaceutical chemistry .

- Chemoenzymatic Diversification: The ability to modify cyclopropyl ketones through chemoenzymatic methods allows for the creation of diverse libraries of chiral compounds that can serve as potential drug candidates .

Synthesis of Complex Molecules

The unique reactivity of this compound facilitates its use in synthesizing complex molecular architectures. Its incorporation into reaction schemes often leads to the formation of polysubstituted cyclopentane derivatives, which are pivotal in constructing intricate natural products and synthetic intermediates .

Notable Synthesis Techniques:

- Formal [3 + 2] Cycloaddition: This method has been employed successfully to produce polysubstituted cyclopentane derivatives from cyclopropyl ketones and radical-acceptor alkenes .

- Diverse Product Formation: The reaction conditions can be adjusted to yield various products with high stereoselectivity, showcasing the versatility of cyclopropyl ketones in synthetic applications .

Case Study 1: Catalytic Formal [3 + 2] Cycloadditions

A study demonstrated the efficient use of alkyl cyclopropyl ketones in formal [3 + 2] cycloadditions with styrenes and enynes under optimized conditions. The results showed yields ranging from 61% to 90%, depending on the substrate used and reaction conditions applied .

Case Study 2: Chemoenzymatic Synthesis

Research highlighted the synthesis of chiral cyclopropane scaffolds from cyclopropyl ketones through chemoenzymatic methods. This approach allowed for the generation of structurally diverse compounds that could serve as potential drug candidates, emphasizing the utility of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of cyclopropyl 2,3-dichlorophenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The ketone group can participate in hydrogen bonding and other interactions with target molecules, influencing the overall biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Key Structural Analogs:

Computational studies suggest weaker C-C bond strength in the cyclopropane ring compared to its halogenated derivatives due to decreased stabilization .

The para-fluorine may enhance resonance stabilization, while the chlorine at the ortho position increases steric strain .

Comparative Analysis of Reactivity and Stability

Electronic Effects:

- Electron-Withdrawing Capacity: The 2,3-dichloro substitution in Cyclopropyl 2,3-dichlorophenyl ketone significantly enhances the ketone’s electrophilicity compared to non-halogenated analogs like cyclopropyl phenyl ketone. This increases reactivity in nucleophilic addition reactions .

- Ring Strain : The cyclopropane ring introduces inherent strain, which may destabilize the compound. However, chlorine’s inductive effects partially offset this by stabilizing the carbonyl group .

Stability and Degradation:

- Thermal Stability: Halogenated analogs generally exhibit higher thermal stability than non-halogenated versions due to reduced electron density in the aromatic ring.

- Hydrolytic Sensitivity : The electron-withdrawing chlorine substituents may render the ketone more susceptible to hydrolysis compared to fluorinated analogs, where fluorine’s lower polarizability reduces water interaction .

Data Tables: Key Comparative Properties

| Compound Name | CAS Number | Substituents | Purity | Status | Key Distinguishing Feature |

|---|---|---|---|---|---|

| This compound | 1314671-09-4 | 2,3-dichloro | 98% | Discontinued | High electrophilicity, thermal instability |

| Cyclopropyl phenyl ketone | Not reported | None | N/A | Available | Lower reactivity, computational bond studies |

| Cyclopropyl 2-fluorobenzyl ketone | Not reported | 2-fluoro | N/A | Available | Reduced steric hindrance, higher hydrolysis stability |

| 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Not reported | 2-chloro, 2-fluoro | N/A | Available | Mixed halogen effects, enhanced resonance |

Biological Activity

Cyclopropyl 2,3-dichlorophenyl ketone is a compound that belongs to the class of cyclopropane derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure

This compound can be represented structurally as follows:

This compound features a cyclopropyl group attached to a dichlorophenyl moiety through a carbonyl (ketone) functional group.

Antitumor Activity

Research has indicated that cyclopropyl derivatives can exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. A study reported that certain cyclopropanones demonstrated IC50 values in the low micromolar range against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cells, indicating potent antitumor activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NCI-H522 | 0.06 |

| Similar Cyclopropanones | MCF7 | 0.1 |

Enzyme Inhibition

Cyclopropane derivatives have been shown to inhibit various enzymes, including kinases and dehydrogenases. In vitro studies have demonstrated that cyclopropyl ketones can act as inhibitors of cyclin-dependent kinases (CDKs), with some compounds achieving over 50% inhibition at concentrations as low as 10 µM . This inhibition is crucial for regulating cell cycle progression and has implications for cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules through several mechanisms:

- Electrophilic Attack : The carbonyl group in the ketone can undergo nucleophilic attack by thiol groups in proteins, leading to enzyme inactivation.

- Formation of Iminium Ions : The reaction of cyclopropanones can lead to the formation of iminium ions, which are reactive intermediates that can further participate in biological processes .

- Ring Opening Reactions : The three-membered cyclopropane ring is strained and can undergo ring-opening reactions under physiological conditions, generating reactive species that may interact with cellular targets .

Study on Anticancer Properties

In a comprehensive study examining various cyclopropane derivatives, researchers found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized an array of assays to assess cell viability and apoptosis induction. Results indicated that the compound triggered apoptotic pathways in cancer cells, corroborating its potential as an anticancer agent .

Pharmacological Evaluation

A pharmacological evaluation highlighted the compound's ability to modulate key signaling pathways involved in tumorigenesis. Specifically, it was found to inhibit pathways regulated by CDK5 and GSK-3β, both critical for cancer cell proliferation and survival .

Q & A

Q. What are the recommended synthetic routes for preparing cyclopropyl 2,3-dichlorophenyl ketone with high purity?

- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation, where cyclopropanecarbonyl chloride reacts with 2,3-dichlorobenzene under Lewis acid catalysis (e.g., AlCl₃). Alternatively, cross-coupling strategies (e.g., Suzuki-Miyaura coupling) may be employed if pre-functionalized intermediates are used. For purity optimization, column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol is recommended. Ensure inert conditions to prevent cyclopropane ring opening .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the cyclopropane ring (characteristic deshielded protons at δ 1.5–2.5 ppm) and ketone carbonyl (δ ~200–210 ppm in ¹³C). FT-IR can validate the C=O stretch (~1700 cm⁻¹). X-ray crystallography resolves steric effects between the cyclopropyl and dichlorophenyl groups. Computational methods (DFT) predict electronic interactions, such as hyperconjugation between the cyclopropane σ-bonds and the ketone moiety .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors due to its rigid cyclopropane structure, which restricts conformational flexibility. Researchers modify the dichlorophenyl group to enhance binding affinity or selectivity. For example, introducing sulfonamide or amide substituents can improve solubility and target engagement. Bioisosteric replacement studies (e.g., replacing chlorine with fluorine) are common to optimize pharmacokinetic profiles .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for this compound derivatives?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., restricted rotation of the dichlorophenyl group) or diastereomer formation . Use variable-temperature NMR to distinguish between conformational exchange and true stereoisomerism. For diastereomers, chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) can separate enantiomers. Deuterated solvents (e.g., DMSO-d₆) minimize solvent-induced shifts .

Q. What experimental strategies mitigate instability of the cyclopropane ring under acidic or oxidative conditions?

- Methodological Answer : The cyclopropane ring is prone to ring-opening under strong acids (e.g., H₂SO₄) or peroxides. To stabilize:

Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays?

- Methodological Answer : Discrepancies may stem from impurities (e.g., residual AlCl₃ from synthesis) or assay interference (e.g., ketone reactivity with thiols). Conduct:

Q. What methodologies evaluate the ecological impact of this compound?

- Methodological Answer : Perform OECD 301F biodegradation tests to assess persistence. Use QSAR models to predict bioaccumulation (logP ~3.2) and toxicity (e.g., EC₅₀ for Daphnia magna). Experimental validation via microtox assays quantifies acute aquatic toxicity. For soil mobility, conduct column leaching studies with HPLC-UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.